(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole core, which is a heterocyclic aromatic organic compound containing both sulfur and nitrogen atoms. The presence of methoxy and dimethyl groups, along with the dioxine and carboxamide functionalities, contributes to its distinct chemical properties.
Properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-9-4-5-10(19-3)12-13(9)22-15(17(12)2)16-14(18)11-8-20-6-7-21-11/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMZIEFKCVFXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=COCCO3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzothiazole core, followed by the introduction of methoxy and dimethyl groups through electrophilic aromatic substitution reactions. The dioxine ring can be formed via cyclization reactions, and the carboxamide group is introduced through amidation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole core or the methoxy and dimethyl groups, leading to the formation of substituted derivatives.
Cyclization: The dioxine ring can undergo cyclization reactions under specific conditions, forming cyclic derivatives.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds with similar structures often exhibit notable pharmacological effects. The potential applications of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide include:
- Anticancer Activity :
- Antimicrobial Properties :
- Antioxidant Effects :
Synthesis and Modifications
The synthesis of this compound typically involves multiple synthetic steps that allow for structural modifications. These modifications can enhance biological activity or alter pharmacokinetic properties.
Case Studies
Several case studies illustrate the compound's potential:
- Anticancer Studies :
- Antimicrobial Testing :
- Structure-Activity Relationship (SAR) :
Mechanism of Action
The mechanism of action of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The methoxy and dimethyl groups may enhance the compound’s binding affinity and specificity. The dioxine and carboxamide functionalities contribute to the compound’s overall stability and reactivity, influencing its biological and chemical activities.
Comparison with Similar Compounds
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)propanamide: This compound shares a similar benzothiazole core but differs in the substituents attached to it.
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide: This compound has a nitro group instead of the dioxine ring, leading to different chemical and biological properties.
Biological Activity
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly in the context of medicinal chemistry.
Structural Characteristics
The compound features a complex structure characterized by:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen that contributes to the compound's reactivity.
- Dioxine Moiety : A fused dioxin structure that may influence its biological interactions.
- Methoxy and Dimethyl Substituents : These groups can enhance the compound's lipophilicity and biological activity.
The molecular formula is with a molecular weight of approximately .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring.
- Introduction of the dioxine moiety.
- Coupling with carboxamide functionalities.
Each step requires careful control of reaction conditions to ensure high yields and purity .
Biological Activity
The biological activity of this compound has been investigated through various studies:
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance:
- Compounds sharing structural features with (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene) have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) .
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes by binding to their active sites:
- It has been suggested that it could act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression and neurodegenerative diseases . The inhibition of HDACs can lead to altered gene expression profiles that may suppress tumor growth.
The mechanism by which (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene) exerts its biological effects may involve:
- Covalent Binding : Interaction with cysteine residues in target proteins, leading to functional alterations .
- Disruption of Cellular Processes : By inhibiting key enzymes involved in cellular signaling pathways.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | C15H14N2O3S | Lacks dioxine structure; potential different activity |
| (Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide | C17H18N2O4S | Contains sulfonamide group; may exhibit distinct pharmacological properties |
| (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide | C15H13N3O4S | Incorporates furan moiety; potential for unique interactions |
Case Studies
- In Vitro Studies : A study evaluated the effect of related compounds on MCF7 cells and found IC50 values indicating significant anticancer activity .
- Mechanistic Studies : Research focusing on enzyme inhibition revealed that similar thiazole derivatives could effectively inhibit HDACs with promising therapeutic implications .
Q & A
Q. What are the key synthetic routes for preparing (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Amide coupling : Use carbodiimide reagents (e.g., EDCI/HOBt) to activate the carboxylic acid group of 5,6-dihydro-1,4-dioxine-2-carboxylic acid, followed by condensation with the benzo[d]thiazol-2(3H)-ylidene amine precursor . (ii) Z/E isomer control : The (Z)-configuration can be stabilized by steric hindrance or polar solvents (e.g., DMF) during imine formation. Monitor reaction progress via TLC and optimize using low-temperature conditions (0–5°C) to favor the Z-isomer . (iii) Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural characterization of this compound be performed to confirm its configuration and purity?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to verify the Z-configuration. Key signals include:
- A singlet for the methoxy group (~δ 3.8 ppm in NMR).
- Downfield shifts for the thiazole ring protons (δ 7.2–7.5 ppm) due to conjugation with the carboxamide group .
- Mass Spectrometry (ESI-MS) : Confirm the molecular ion peak (e.g., m/z 387.12 [M+H]) and compare with theoretical values .
- X-ray Crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in a 1:1 dichloromethane/methanol mixture. Resolve the structure to identify bond angles and torsional strain influencing the Z-configuration .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectral data interpretation for this compound, particularly regarding rotational isomers or solvent effects?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform NMR at temperatures ranging from 25°C to −40°C to detect dynamic rotational isomerism. Sharpening of split signals at lower temperatures indicates conformational exchange .
- Solvent Polarity Studies : Compare NMR spectra in DMSO-d6 vs. CDCl3. Polar solvents may stabilize specific resonance forms, altering chemical shifts of the carboxamide NH (~δ 10.5 ppm) .
- DFT Calculations : Use Gaussian or ORCA software to model the Z-isomer’s geometry and predict NMR chemical shifts. Cross-validate with experimental data to resolve discrepancies .
Q. How can computational modeling predict the compound’s bioactivity, and what assays validate these predictions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Prioritize docking poses with the lowest binding energy (−9 to −11 kcal/mol) .
- In Vitro Assays :
- Anticancer Activity : Test against HeLa or MCF-7 cell lines using MTT assays (IC50 values <10 μM indicate potency) .
- Antimicrobial Screening : Use agar diffusion against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Measure zones of inhibition (≥15 mm at 100 μg/mL) .
- SAR Analysis : Modify substituents (e.g., methoxy to ethoxy) and correlate changes in activity with computed electrostatic potential maps .
Q. What are the challenges in scaling up the synthesis while maintaining Z-isomer selectivity, and how can they be addressed?
- Methodological Answer :
- Reactor Design : Use flow chemistry systems to maintain precise temperature control (critical for Z/E ratio) during imine formation. Monitor in-line via FTIR to detect intermediates .
- Catalyst Screening : Test chiral auxiliaries (e.g., (S)-proline) or metal catalysts (e.g., CuI) to enhance stereoselectivity. Optimize catalyst loading (5–10 mol%) .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like HPLC-MS for real-time purity assessment during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
